molecular formula C17H20N4O4S3 B2517191 1-(methylsulfonyl)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide CAS No. 1226428-80-3

1-(methylsulfonyl)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2517191
CAS No.: 1226428-80-3
M. Wt: 440.55
InChI Key: OQAHRPYXZWPXEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(methylsulfonyl)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H20N4O4S3 and its molecular weight is 440.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Synthesis Techniques

A range of compounds bearing the 1,3,4-oxadiazole and thiadiazole moieties have been synthesized using various techniques. These compounds are created through sequential steps involving the conversion of organic acids into esters, hydrazides, and thiols. The final compounds are prepared by stirring these thiols with bromomethylphenyl sulfonyl piperidine in the presence of N,N-dimethylformamide (DMF) and sodium hydride. Such synthetic processes are crucial for developing new molecules with potential biological activities (Khalid et al., 2016; Khalid et al., 2016).

Biological Activities

These compounds are extensively studied for their biological activities. For instance, their evaluation against enzymes like butyrylcholinesterase (BChE) and their potential antibacterial properties have been a focus. Molecular docking studies reveal how these compounds interact with amino acid residues in enzymes, suggesting their mechanism of action and potential as therapeutic agents. Additionally, some derivatives have shown promising anticancer activities in preliminary screenings, indicating their potential utility in cancer therapy (Rehman et al., 2018).

Potential Applications

Anticancer Properties

Certain derivatives, especially those containing the 1,3,4-oxadiazole nucleus, have been evaluated for their anticancer properties. These studies involve comparing their efficacy against standard drugs and exploring their mechanisms of action at the molecular level. The promising outcomes suggest a pathway for developing new anticancer drugs based on these molecular frameworks.

Antibacterial and Antifungal Activities

The antibacterial and antifungal evaluations of these compounds reveal their potential to act against various microbial strains. This includes both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. The detailed analysis of their microbial inhibition capacity could lead to the development of new antimicrobial agents (Khalid et al., 2016; Iqbal et al., 2017).

Properties

IUPAC Name

1-methylsulfonyl-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S3/c1-28(24,25)21-9-7-13(8-10-21)15(23)18-16-19-20-17(27-16)26-11-14(22)12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAHRPYXZWPXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.